Methyltetrazine-PEG9-acid
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Overview
Description
Methyltetrazine-PEG9-acid is a stable tetrazine molecule containing a terminal carboxylic acid. It is widely used in bioconjugation chemistry due to its ability to react with primary amine groups in the presence of activators, forming stable amide bonds. The presence of a methyl group enhances the stability of the tetrazine moiety, making it suitable for fast click chemistry reactions with trans-cyclooctene (TCO).
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG9-acid can be synthesized through a series of organic reactions starting from tetrazine and PEG derivatives. The key steps involve the activation of the carboxylic acid group and its subsequent reaction with the PEG molecule. Common activators used in these reactions include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-PEG9-acid primarily undergoes amide bond formation reactions with primary amines. It can also participate in click chemistry reactions with TCO-bearing molecules.
Common Reagents and Conditions:
Activators: EDC, HATU
Reaction Conditions: Typically performed in organic solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) at room temperature or slightly elevated temperatures.
Major Products Formed: The major products include stable amide-linked conjugates, which are used in various applications in bioconjugation and drug delivery systems.
Scientific Research Applications
Methyltetrazine-PEG9-acid is extensively used in scientific research due to its versatility and efficiency in bioconjugation. Its applications include:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Employed in labeling and tracking biomolecules.
Medicine: Utilized in drug delivery systems and targeted therapies.
Industry: Applied in the development of diagnostic tools and materials.
Mechanism of Action
The compound exerts its effects through the formation of stable amide bonds with primary amines. The molecular targets include amine-containing biomolecules, and the pathways involved are primarily related to bioconjugation and click chemistry reactions.
Comparison with Similar Compounds
Methyltetrazine-PEG9-acid is unique due to its enhanced stability and fast reaction kinetics with TCO. Similar compounds include:
Methyltetrazine-PEG4-acid: A shorter PEG chain variant with similar applications but different solubility and reactivity properties.
Tetrazine-PEG linkers: Other PEG derivatives with varying chain lengths and functional groups.
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Properties
Molecular Formula |
C30H48N4O12 |
---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C30H48N4O12/c1-26-31-33-30(34-32-26)27-2-4-28(5-3-27)46-25-24-45-23-22-44-21-20-43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-29(35)36/h2-5H,6-25H2,1H3,(H,35,36) |
InChI Key |
DNSXREKTZGCQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
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